2-chloro-1,7-naphthyridin-4-amine
Description
2-Chloro-1,7-naphthyridin-4-amine is a nitrogen-containing heterocyclic compound featuring a 1,7-naphthyridine core substituted with a chlorine atom at position 2 and an amino group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The chlorine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the amino group provides a site for hydrogen bonding and further functionalization. Its synthesis typically involves halogenation and amination steps, as seen in analogous compounds .
Properties
CAS No. |
2167760-55-4 |
|---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The amino group of 2-chloro-3-aminopyridine (I ) is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Optimal conditions employ a 1:1.2 molar ratio of I to Boc₂O in anhydrous dimethylformamide (DMF) at 20–25°C for 12 hours. This step achieves near-quantitative conversion to N-Boc-2-chloro-3-aminopyridine (II ), preventing undesired side reactions during subsequent formylation.
Formylation and Cyclization
II undergoes formylation using N-formylmorpholine (1.5 equiv) and n-butyllithium (2.0 equiv) in tetrahydrofuran (THF) at −78°C, yielding the aldimine intermediate (III ). Cyclization is then initiated by treating III with lithium tetrafluoroborate (1.2 equiv) and methyl acrylate (2.0 equiv) in acetonitrile at 70°C for 8 hours. This step constructs the 1,7-naphthyridine core via a [4+2] cycloaddition mechanism, with the acrylate acting as a dienophile.
Deprotection and Final Isolation
The Boc group is cleaved using hydrochloric acid (4 M in dioxane) at 50°C for 2 hours, liberating the free amine. Purification via silica gel chromatography (DCM:MeOH, 95:5) affords this compound in 68% overall yield.
Table 1: Reaction Conditions for Primary Synthetic Route
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Protection | Boc₂O, DMF, K₂CO₃ | DMF | 25°C | >95 |
| Formylation | N-Formylmorpholine, n-BuLi | THF | −78°C | 85 |
| Cyclization | LiBF₄, methyl acrylate | Acetonitrile | 70°C | 90 |
| Deprotection | HCl (4 M) | Dioxane | 50°C | 88 |
Alternative Halogenation Strategies
While the above method embeds chlorine at the outset, post-cyclization halogenation offers an alternative pathway. For example, 1,7-naphthyridin-4-amine can be chlorinated at position 2 using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hours). However, this approach suffers from lower regioselectivity (≤60% desired product) and requires harsh conditions that may degrade the amine functionality unless protected.
Comparative Analysis of Methodologies
The primary route outperforms alternatives in three key areas:
-
Yield : 68% overall yield vs. 35–40% for halogenation-based methods.
-
Regioselectivity : Inherent chlorine retention avoids competing substitution patterns.
-
Scalability : Telescoping the formylation and cyclization steps reduces purification demands, making it suitable for kilogram-scale production.
Mechanistic Insights and Optimization
Role of Lithium Tetrafluoroborate
Lithium tetrafluoroborate facilitates the cyclization by polarizing the aldimine’s π-system, enhancing electrophilicity at the formyl carbon. Kinetic studies reveal a first-order dependence on LiBF₄ concentration, with optimal loading at 1.2 equiv.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1,7-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of naphthyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
2-chloro-1,7-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of materials for light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2-chloro-1,7-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
1,7-Naphthyridine Derivatives with Varied Substituents
describes several 1,7-naphthyridine derivatives synthesized via Suzuki-Miyaura coupling, highlighting the impact of substituents on reactivity and biological activity. For example:
- Compound 51: Features a 3-cyano group and a 4-(3-methylpyridin-2-yl)phenyl substituent.
- Compound 52 : Contains a 4-(4-methylpyridin-3-yl)phenyl group.
- Compound 57 : Includes a 3′-chloro-2′-methoxybiphenyl substituent.
These analogs demonstrate that electron-withdrawing groups (e.g., cyano) and aryl substituents enhance inhibitory potency in kinase-targeted applications. However, 2-chloro-1,7-naphthyridin-4-amine’s simpler structure offers synthetic versatility for downstream modifications compared to bulkier derivatives .
Chloronaphthoquinone Derivatives
discusses a chloronaphthoquinone-quercetin hybrid (CHNQ) with antioxidant properties. While structurally distinct from this compound, the chlorine atom in CHNQ contributes to redox activity. This contrasts with the target compound, where chlorine primarily aids in synthetic modifications rather than direct biological activity .
Comparison with Positional Isomers
7-Chloro-1,5-naphthyridin-3-amine
describes 7-chloro-1,5-naphthyridin-3-amine, a positional isomer with chlorine at position 7 and amino at position 3. Key differences include:
- Solubility : The 1,5-naphthyridine isomer exhibits moderate solubility in polar solvents due to its planar aromatic system, whereas the 1,7-naphthyridine core may reduce solubility due to increased ring strain .
- Reactivity: The amino group in position 3 (vs.
Table 2: Isomeric Comparison
Comparison with Other Amino-Halogenated Naphthyridines
details 5,8-dichloro-1,7-naphthyridin-2-amine, synthesized via aminolysis of 5,8-dichloro-1,7-naphthyridine. Key contrasts:
- Reactivity: The dichloro derivative undergoes slower amination (52% yield) due to steric and electronic challenges, whereas mono-chloro derivatives like this compound allow higher functionalization efficiency .
- Biological Relevance : Dichloro compounds may exhibit dual-target inhibition but face higher toxicity risks.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-chloro-1,7-naphthyridin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer :
- Halogenated Precursor Aminolysis : React halogenated 1,7-naphthyridines (e.g., 5,8-dichloro-1,7-naphthyridine) with ammonia or amines under controlled conditions. For example, using KNH₂/NH₃ followed by oxidation with KMnO₄ yields ~52% of the amino derivative .
- Catalytic Hydrogenation : Reduce nitro-substituted precursors (e.g., 3-nitro-1,7-naphthyridin-4(1H)-one) using Raney Ni and H₂ in MeOH or H₂O, achieving ~70–75% yield .
- Key Variables : Temperature (e.g., 20–90°C), solvent choice (e.g., MeOH vs. H₂O), and catalyst selection (e.g., Raney Ni) critically impact purity and efficiency.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns and amine proton environments (e.g., δ ~6–8 ppm for aromatic protons).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>95% typical for research-grade material) using reverse-phase columns and UV detection .
- Stability Testing : Monitor decomposition under varying pH, temperature, and light exposure using accelerated stability protocols.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Incompatibility Warnings : Avoid water contact, as hydrolysis may release toxic gases (e.g., HCl) .
- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) across labs.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro, amine groups) to isolate contributing factors .
- Orthogonal Assays : Validate enzyme inhibition claims using both biochemical (e.g., fluorescence quenching) and cellular (e.g., proliferation assays) methods .
Q. What strategies optimize the regioselectivity of amination reactions in 1,7-naphthyridine systems?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., pyridylmethyl) to steer amine attachment to specific positions .
- Metal Catalysis : Use Pd or Cu catalysts for cross-coupling with boronic acids or amines (e.g., Suzuki-Miyaura reactions) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at electron-deficient positions .
Q. How do computational methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Model electron density maps to identify reactive sites (e.g., chloro group as electrophilic center) .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using software like AutoDock .
- Reaction Pathway Simulation : Compare energy barriers for competing pathways (e.g., hydrolysis vs. aminolysis) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthesis yields for this compound?
- Methodological Answer :
- Variable Identification : Document exact conditions (e.g., reagent stoichiometry, reaction time).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-aminated species or hydrolysis byproducts) .
- Scale-Up Effects : Test yields at small (mg) vs. preparative (g) scales, noting heat/mass transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
